oxolane;trichlorochromium
Description
Contextualization within Coordination Chemistry of Chromium(III) Complexes
In the realm of coordination chemistry, chromium(III) complexes are known for their characteristic octahedral geometry, and CrCl₃(THF)₃ is a prime example. cymitquimica.com The central chromium atom is coordinated to three chloride ions and three oxygen atoms from the THF molecules. guidechem.com This arrangement makes it a Lewis acid, capable of forming various adducts by reacting with Lewis bases. wikipedia.org The THF ligands in CrCl₃(THF)₃ can be substituted by other ligands, such as pyridine (B92270) or phosphines, allowing for the synthesis of a diverse range of chromium(III) complexes with tailored electronic and steric properties. wikipedia.orgacs.org This versatility has made it a cornerstone for exploring the coordination chemistry of chromium.
Overview of Research Significance in Catalysis and Organic Synthesis
The significance of oxolane;trichlorochromium extends prominently into the fields of catalysis and organic synthesis. It is a widely used precursor for generating active catalysts for various transformations. nih.govsmolecule.com One of the most notable applications is in ethylene (B1197577) oligomerization, specifically the selective tetramerization of ethylene to produce 1-octene (B94956), a valuable comonomer in polymer production. nih.govsmolecule.commdpi.com When combined with specific ligands, such as those containing phosphorus and nitrogen donor atoms (PNP ligands), and an activator like methylaluminoxane (B55162) (MAO), CrCl₃(THF)₃ forms highly active catalytic systems. nih.govresearchgate.netnih.gov
Beyond polymerization, CrCl₃(THF)₃ serves as a precursor for catalysts in other organic reactions. For instance, it is used to prepare chromium(II) chloride in situ, a reagent for reducing alkyl halides and synthesizing (E)-alkenyl halides. wikipedia.org Furthermore, it has been employed as a Lewis acid catalyst in reactions like the nitroso Diels-Alder reaction. wikipedia.org
Historical Development of this compound as a Precursor
The journey of this compound as a key precursor has evolved over several decades. Initially, its preparation involved the Soxhlet extraction of anhydrous chromium(III) chloride with THF, often with the aid of zinc dust. nih.gov This method, however, was not without its challenges, including the hazardous preparation of anhydrous CrCl₃. nih.gov
A more convenient and widely adopted synthesis method was later developed, involving the reaction of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) with excess trimethylsilylchloride ((CH₃)₃SiCl) in THF. nih.govwikipedia.org This reaction efficiently removes the water of hydration, leading to the precipitation of the desired CrCl₃(THF)₃ complex. nih.govwikipedia.org
Recent research has highlighted the importance of the purity and precise structure of the chromium precursor for achieving consistent and high catalytic activity. nih.govmdpi.comnih.govresearchgate.net Studies have revealed that some commercial sources, or those prepared with insufficient dehydrating agent, may actually be a hydrated form, [CrCl₃(H₂O)(THF)₂], which can negatively impact catalytic performance. researchgate.netmdpi.com This has led to the development of well-defined alternative precursors, such as the dimeric complex [CrCl₂(μ-Cl)(THF)₂]₂, which provide more reliable and higher catalytic activities in ethylene tetramerization. nih.govmdpi.comnih.govresearchgate.net This ongoing refinement underscores the compound's critical role and the continuous effort to optimize its use in synthetic chemistry.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₄Cl₃CrO₃ | guidechem.comprochemonline.comcymitquimica.com |
| Molecular Weight | 374.67 g/mol | prochemonline.comereztech.com |
| Appearance | Purple powder or crystals | cymitquimica.comprochemonline.comereztech.com |
| Melting Point | 143 °C (decomposes) | prochemonline.comereztech.comchemicalbook.com |
| Solubility | Soluble in organic solvents like THF | guidechem.comcymitquimica.com |
| CAS Number | 10170-68-0 | guidechem.comprochemonline.comchemicalbook.com |
Table 2: Selected Catalytic Applications of this compound Precursors
| Application | Ligand/Activator System | Key Findings | Source(s) |
| Ethylene Tetramerization | iPrN(PPh₂)₂ / MAO | Produces mainly 1-octene. | nih.gov |
| Ethylene Tetramerization | iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂ / iBu₃Al | Extremely high activity (~5000 kg/g-Cr/h ). | nih.gov |
| Ethylene Polymerization | Tris(pyrazolyl)methane ligands / MAO | Active in ethylene polymerization. | uchile.cl |
| Methyl Methacrylate Polymerization | Carbon bridged cyclopentadienyl-pyridyl ligand / Al(i-Bu)₃ | Displayed very high activity. | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C12H24Cl3CrO3 |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
oxolane;trichlorochromium |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
CYOMBOLDXZUMBU-UHFFFAOYSA-K |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl |
Origin of Product |
United States |
Iii. Structural Characterization and Spectroscopic Analysis of Oxolane;trichlorochromium Complexes
Elucidation of Coordination Geometry and Isomerism in Chromium(III) Complexes
The coordination chemistry of chromium(III) is dominated by specific geometries, with isomerism playing a key role in the properties of its complexes.
Chromium(III) complexes predominantly adopt a six-coordinate, octahedral geometry jocpr.comrasayanjournal.co.inconicet.gov.ar. This arrangement involves the chromium ion at the center with six donor atoms from the ligands positioned at the vertices of an octahedron. While octahedral environments are overwhelmingly common, rare instances of other coordination numbers have been reported cardiff.ac.uk.
In pseudo-octahedral complexes where the tridentate ligands are not symmetrical, facial (fac) and meridional (mer) isomers can arise. For example, the reaction of CrCl3(THF)3 with certain bis(2-pyridylmethyl)amine ligands can yield either fac or mer isomers depending on the substituents on the pyridine (B92270) rings researchgate.net. In the fac isomer, the three nitrogen atoms of the ligand occupy one face of the octahedron, while in the mer isomer, they occupy a plane that bisects the octahedron.
The simple adduct of chromium(III) chloride and THF can exist in both monomeric and dimeric forms. The most commonly cited monomeric form is mer-CrCl3(THF)3 cardiff.ac.uk. This compound is widely used as a starting material in organometallic and coordination chemistry but is often obtained as an irregular, non-crystalline violet solid, which can lead to issues with purity and consistency jocpr.comrasayanjournal.co.inresearchgate.net.
A well-defined, crystalline alternative is the dimeric complex, [CrCl2(μ-Cl)(THF)2]2 jocpr.comrasayanjournal.co.inresearchgate.net. In this structure, two chromium atoms are bridged by two chloride ligands. Each chromium atom is in an octahedral environment, coordinated to two cis-THF molecules, two terminal chloride ions, and the two bridging chloride ions. The formation of such chlorine-bridged dimeric structures has also been observed in complexes with other ligands, such as certain chiraphos-based chromium metal complexes jocpr.com. In contrast, the use of a meso achiraphos ligand resulted in a monomeric chromium complex jocpr.com.
| Complex | Form | Key Structural Feature | Physical State |
| CrCl3(THF)3 | Monomeric | Octahedral Cr(III) center | Irregular violet solid |
| [CrCl2(μ-Cl)(THF)2]2 | Dimeric | Two Cr(III) centers bridged by two Cl ligands | Crystalline solid |
Spectroscopic Investigations of Electronic and Molecular Structures
Spectroscopic techniques provide valuable insights into the electronic structure and bonding within the oxolane;trichlorochromium complexes, complementing the structural data obtained from diffraction methods.
Due to the paramagnetic nature of Cr(III) (a d³ ion), nuclear magnetic resonance (NMR) spectroscopy is generally not suitable for direct structural analysis of the primary complex researchgate.net. However, ¹H NMR can be used to monitor reactions, for instance, by observing the disappearance of signals from coordinated THF as it is displaced by other ligands conicet.gov.ar.
Electronic Spectroscopy (UV-Vis): The electronic spectra of octahedral Cr(III) complexes typically display spin-allowed d-d transitions. For a d³ ion in an octahedral field, three such transitions are expected: ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P) rasayanjournal.co.in. The energy of the lowest energy transition (⁴A₂g → ⁴T₂g) corresponds to the crystal field splitting parameter, 10Dq lacc-terryb.com. UV-Vis spectroscopy is therefore a powerful tool for probing the ligand field environment around the chromium ion researchgate.netlacc-terryb.com.
Vibrational Spectroscopy (Infrared - IR): IR spectroscopy provides information about the functional groups present in a molecule. In the context of CrCl3(THF)3, characteristic bands for coordinated THF are observed, for example, at 1042, 1018, and 855 cm⁻¹ conicet.gov.ar. The presence or absence of bands related to THF can confirm its coordination or displacement during a reaction up.ac.za.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specific to paramagnetic species and is highly informative for studying Cr(III) complexes. For octahedral Cr(III) complexes, the EPR spectra, typically recorded on polycrystalline samples at room temperature, show 'g' values in the range of 1.98-2.01 jocpr.comresearchgate.net. Detailed analysis of EPR signals can provide information about distortions from perfect octahedral symmetry and the presence of coupled chromium ions researchgate.net. The g-values and other derived ligand field parameters can indicate the degree of covalent character in the metal-ligand bonds jocpr.comtubitak.gov.tr.
Vibrational Spectroscopy (Infrared Analysis)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for confirming the coordination of tetrahydrofuran (B95107) (THF) to the chromium(III) center. The analysis focuses on the shifts in the vibrational frequencies of the THF ligand upon complexation.
The most indicative vibrations are the C-O-C stretching modes of the ether. In free THF, strong C-O stretching bands are typically observed around 1070 cm⁻¹. ijrpc.com Upon coordination to the electron-accepting chromium ion, the C-O bond is weakened, resulting in a shift of these bands to lower frequencies. A band observed around 856 cm⁻¹ is considered a strong indicator of coordinated THF. up.ac.za The absence or presence of specific bands can also help distinguish between different structural isomers or related dimeric species. up.ac.za For instance, studies on similar complexes have documented the detailed spectroscopic examination of these shifts to confirm the molecular structure. up.ac.za Furthermore, IR spectroscopy is instrumental in verifying the anhydrous nature of the complex, as the presence of coordinated water would give rise to characteristic O-H stretching bands. nih.gov
Table 1: Comparison of Key Infrared Vibration Frequencies for Free and Coordinated THF
| Vibrational Mode | Free THF (cm⁻¹) | Coordinated THF in Cr(III) Complexes (cm⁻¹) | Reference |
| C-O-C Asymmetric Stretch | ~1070 | Lower frequency shift | ijrpc.comup.ac.za |
| C-O-C Symmetric Stretch (Indicator Band) | Not prominent | ~856 | up.ac.za |
Electronic Spectroscopy (UV-Vis Absorption)
Electronic spectroscopy provides valuable information about the d-orbital splitting and electronic transitions within the chromium(III) ion, which has a d³ electron configuration. In an octahedral ligand field, as is the case for CrCl₃(THF)₃, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set.
The UV-Vis absorption spectrum of an octahedral Cr(III) complex is typically characterized by two main spin-allowed, but Laporte-forbidden, d-d transitions. lacc-terryb.comresearchgate.net These transitions correspond to the excitation of an electron from the ground state (⁴A₂g) to excited quartet states (⁴T₂g and ⁴T₁g). A third, higher-energy spin-allowed transition (⁴A₂g → ⁴T₁g(P)) is often obscured by more intense charge-transfer bands. lacc-terryb.com The positions of these absorption bands are sensitive to the nature of the ligands surrounding the metal ion. Absorptions in the ultraviolet region are generally attributed to π to π* transitions within the ligands or to ligand-to-metal charge transfer (LMCT) events. researchgate.net Analysis of these spectra, often aided by Gaussian deconvolution, allows for the determination of ligand field parameters such as Dq (the crystal field splitting parameter). researchgate.net
Table 2: Typical Electronic Transitions for Octahedral Cr(III) Complexes
| Transition | Typical Wavelength Range (nm) | Description | Reference |
| ⁴A₂g → ⁴T₂g | ~570 - 630 | Lowest energy d-d transition | lacc-terryb.comcardiff.ac.uk |
| ⁴A₂g → ⁴T₁g(F) | ~400 - 450 | Second d-d transition | lacc-terryb.com |
| Charge Transfer | < 350 | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |
Magnetic Resonance Techniques (EPR Spectroscopy)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. As a d³ ion, the chromium(III) center in this compound is paramagnetic and therefore EPR-active.
EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic metal center. Studies have shown that samples of CrCl₃(THF)₃ produce relatively weak signals in their EPR spectra. nih.gov The pattern and intensity of these signals can be compared to related chromium complexes to distinguish between different structures. For example, the EPR spectrum of the dimeric species [CrCl₂(μ-Cl)(thf)₂]₂ shows a strong signal at a g-value of 1.98, with a signal pattern completely different from that of the monomeric CrCl₃(THF)₃. nih.gov This difference highlights the sensitivity of EPR to the magnetic interactions and symmetry of the chromium center, making it a useful tool for identifying specific complex geometries in a sample. nih.gov
Table 3: Comparative EPR Data for Cr(III)-THF Complexes
| Compound | EPR Signal Characteristics | g-value | Reference |
| This compound | Weak signals, distinct pattern | Not specified | nih.gov |
| [CrCl₂(μ-Cl)(thf)₂]₂ | Strong signal | 1.98 | nih.gov |
X-ray Absorption Spectroscopy (XAS, EXAFS, XANES) for Active Species Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful synchrotron-based technique used to determine the local geometric and electronic structure of a specific element in a sample. mdpi.com It is particularly valuable for characterizing catalytically active species in solution or in amorphous materials. mdpi.com The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The EXAFS region contains information about the local atomic environment around the central chromium atom, including the identity of neighboring atoms, coordination numbers, and interatomic distances. Analysis of the EXAFS spectrum for Cr(III) species coordinated by oxygen-donating ligands has shown that the chromium center is bound to oxygen atoms at a distance of approximately 2.00 Å. nih.gov This technique is crucial for understanding the structure of the active catalyst formed from the CrCl₃(THF)₃ precursor in a reaction mixture. mdpi.com
Table 4: Representative EXAFS Fitting Results for Octahedral Cr(III)-Oxygen Coordination
| Parameter | Value | Description | Reference |
| Coordination Shell | O (Oxygen) | Identity of the first shell of coordinating atoms. | nih.gov |
| Coordination Number | ~5-6 | Number of coordinating oxygen atoms. | nih.gov |
| Cr-O Bond Distance | ~2.00 Å | Average distance between the chromium and oxygen atoms. | nih.gov |
Elemental and Thermogravimetric Analysis for Compositional Verification
Elemental analysis (EA) and thermogravimetric analysis (TGA) are cornerstone techniques for verifying the bulk purity and stoichiometric composition of the synthesized this compound complex.
Elemental analysis provides the mass percentages of the constituent elements (C, H, Cr, Cl). The experimental values are compared against the theoretical values calculated from the molecular formula C₁₂H₂₄Cl₃CrO₃ to confirm the identity and purity of the compound. acs.org Historically, some commercial batches of this compound have been shown to be impure, sometimes lacking complete elemental data, which underscores the importance of this verification step. nih.gov
Table 5: Elemental Analysis Data for CrCl₃(THF)₃
| Element | Theoretical % | Experimental % (Example) | Reference |
| Chromium (Cr) | 13.88 | 13.42 | acs.org |
| Chlorine (Cl) | 28.39 | 28.19 - 28.57 | acs.org |
| Carbon (C) | 38.47 | - | - |
| Hydrogen (H) | 6.46 | - | - |
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathway. For CrCl₃(THF)₃, TGA reveals a multi-stage decomposition process corresponding to the sequential loss of the three coordinated THF molecules, followed by further decomposition of the remaining chromium chloride. nih.gov The observed mass losses at each stage can be correlated with the loss of specific molecular fragments (i.e., THF ligands), further confirming the initial composition of the complex. nih.govchemicalpapers.com
Table 6: Thermogravimetric Analysis (TGA) Decomposition Stages for CrCl₃(THF)₃
| Stage | Temperature (°C) | Cumulative Weight Loss (%) | Description | Reference |
| 1 | ~170 | ~30 | Loss of THF ligand(s) | nih.gov |
| 2 | ~215 | ~50 | Further loss of THF ligand(s) | nih.gov |
| 3 | ~300 | ~60 | Final loss of THF ligand(s) | nih.gov |
| 4 | ~1000 | ~84 | Decomposition of chromium chloride residue | nih.gov |
Iv. Coordination Chemistry and Ligand Exchange Dynamics of Oxolane;trichlorochromium
Lewis Acidity and Adduct Formation Principles of Chromium(III) Chloride
Chromium(III) chloride (CrCl₃) is classified as a hard Lewis acid according to the Hard-Soft Acid-Base (HSAB) theory. This characterization signifies its preference for coordinating with hard Lewis bases, which are typically small, highly electronegative, and not easily polarizable, such as oxygen- and nitrogen-donor ligands. The Cr³⁺ ion possesses a d³ electronic configuration, which, according to crystal field theory, results in a kinetically inert octahedral complex. This inherent inertness can render anhydrous CrCl₃ sluggish to dissolve and react.
However, the formation of adducts, such as CrCl₃(THF)₃, significantly enhances its reactivity and solubility in common organic solvents. In this complex, three THF molecules, which act as Lewis bases, coordinate to the chromium(III) center, satisfying its coordination sphere and creating a more reactive starting material. The THF ligands can be readily displaced by other Lewis bases, a process that is central to the utility of CrCl₃(THF)₃ in synthesis. The general principle of adduct formation involves the donation of a lone pair of electrons from the Lewis base (the ligand) to the empty orbitals of the Lewis acidic metal center. CrCl₃ can form a variety of adducts with the general formula [CrCl₃L₃]ⁿ⁺, where L represents the coordinating ligand.
Substitution Reactions of Coordinated Tetrahydrofuran (B95107) Ligands
The THF ligands in CrCl₃(THF)₃ are relatively labile and can be substituted by a wide range of other ligands. This reactivity is the basis for its extensive use as a precursor in chromium(III) chemistry. The substitution process typically proceeds via a dissociative or interchange mechanism, where one or more THF ligands detach from the chromium center, creating a vacant coordination site for the incoming ligand to bind. The thermodynamics and kinetics of these substitution reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the reaction conditions.
CrCl₃(THF)₃ readily reacts with various nitrogen-donor ligands to form stable chromium(III) complexes. For instance, the reaction of CrCl₃(THF)₃ with 2,2'-biimidazole (biim) under microwave irradiation leads to the displacement of the THF ligands and the formation of the complex Cr(biim)₃₃. conicet.gov.ar This reaction highlights the ability of bidentate nitrogen ligands to fully encapsulate the chromium center.
Similarly, pyridine (B92270) and its derivatives are effective ligands for substituting the THF molecules in CrCl₃(THF)₃. The reaction with pyridine results in the formation of CrCl₃(C₅H₅N)₃. Bidentate ligands like bipyridine also readily displace THF. The coordination geometry of the resulting complexes can be influenced by the substituents on the pyridine rings. For example, reactions with bis(2-pyridylmethyl)alkylamine (BPA) ligands can yield either fac or mer isomers depending on the presence of substituents at the 6-position of the pyridine ring. Unsubstituted BPA ligands tend to form the facial isomer, while 6-methyl-substituted ligands lead to the meridional isomer due to steric interactions.
Phosphorus-donor ligands, particularly chelating diphosphines and PNP-type (phosphine-amine-phosphine) ligands, have been extensively studied in coordination with CrCl₃(THF)₃, largely due to the catalytic applications of the resulting complexes in ethylene (B1197577) oligomerization.
The reaction of CrCl₃(THF)₃ with the bulky bidentate phosphine 1,2-bis(diisopropylphosphino)ethane (dippe) in a mixture of pentane and diethyl ether yields the monomeric octahedral complex CrCl₃(dippe)(THF), where one THF ligand remains coordinated to the chromium center. illinois.edu This demonstrates a partial substitution of the THF ligands.
A mechanochemical, solvent-free approach has also been employed to synthesize chromium(III) complexes with bidentate PN and tridentate P-NH-P ligands by grinding the respective ligands with solid CrCl₃(THF)₃. acs.orgnih.gov This method has been shown to produce complexes such as cis-[Cr(PN)₂Cl₂]Cl and mer-Cr(P-NH-P)Cl₃ in high yields. nih.gov
PNP ligands of the type R¹N(PR²₂)₂ react with CrCl₃(THF)₃ to form complexes that are precursors to highly active ethylene tetramerization catalysts. For example, the reaction of CrCl₃(THF)₃ with iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂ in the presence of an activator yields a catalytically active species. nih.gov The nature of the substituents on the phosphorus atoms and the amine nitrogen significantly influences the properties and catalytic performance of the resulting chromium complexes.
The steric and electronic properties of the incoming ligands play a crucial role in determining the structure, stability, and reactivity of the resulting chromium(III) complexes.
Steric Effects: The size of the incoming ligand can dictate the coordination number and geometry of the final complex. For instance, with bulky diphosphine ligands like chiraphos, the reaction with CrCl₃(THF)₃ can lead to the formation of dimeric, chlorine-bridged complexes. researchgate.net In contrast, a less sterically demanding meso diphosphine ligand can result in a monomeric complex. researchgate.net The steric bulk of substituents on PNP ligands is also critical in catalytic applications. Bulky groups, such as tri-n-butylsilyl substituents on the aryl rings of the phosphine, can prevent the formation of inactive bis-ligated species, thereby enhancing catalytic activity. researchgate.net NMR studies and DFT calculations have suggested that increased steric bulk on the alkyl-N and P-aryl moieties of PNP ligands can restrict free rotation, leading to more robust active species. researchgate.net
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on a ligand can significantly modulate the electronic environment at the chromium center. This, in turn, affects the stability of the complex and its catalytic behavior. In a study of chromium catalysts based on unsymmetrical PNP ligands for ethylene tri-/tetramerization, it was found that the electronic nature of the substituents on the phenyl rings of the phosphine groups strongly influenced catalytic performance. mdpi.com Both electron-withdrawing (e.g., trifluoromethyl) and electron-donating groups at the para position of the phenyl rings were found to yield high catalytic activity and selectivity for 1-octene (B94956). mdpi.com This indicates a complex interplay between the electronic properties of the ligand and the catalytic cycle.
Formation of Mixed-Ligand and Heterobimetallic Chromium(III) Complexes
The stepwise substitution of THF ligands from CrCl₃(THF)₃ allows for the synthesis of mixed-ligand complexes, where the chromium(III) center is coordinated to different types of ligands. For example, the alkylation of CrCl₃(dippe)(THF) can lead to the formation of the mixed-ligand alkyl complex CrMeCl₂(dippe)(THF). illinois.edu
Furthermore, CrCl₃(THF)₃ is a key precursor for the synthesis of heterobimetallic complexes. A notable example is the formation of heterotrimetallic Cr(II)/Al complexes, which are relevant intermediates in catalytic ethene trimerization. acs.org These complexes are formed from the reaction of CrCl₃(THF)₃ with trialkylaluminum (AlR₃) and N-phosphinophosphonous diamide ligands. acs.org The resulting structures feature bridging chlorides between the chromium and aluminum centers. Similarly, reaction of THF-free PNP-chromium complexes with CrCl₃(THF)₃ can result in the formation of chlorine-bridged Cr(II) dimer complexes. researchgate.net The reaction of CrCl₃(THF)₃ with chiraphos or achiraphos ligands can also lead to bimetallic chromium complexes, which are bridged by two chlorine ligands. researchgate.net
The ability to form these complex multinuclear structures underscores the versatility of oxolane;trichlorochromium as a building block in constructing sophisticated coordination compounds with potential applications in catalysis and materials science.
V. Catalytic Applications and Mechanistic Insights
Oligomerization and Polymerization Catalysis Initiated by Oxolane;trichlorochromium Precatalysts
This compound, also known as tris(tetrahydrofuran)chromium(III) chloride or CrCl3(THF)3, serves as a common and effective precatalyst in the field of organometallic chemistry, particularly for the oligomerization of olefins. researchgate.netajou.ac.kriucc.ac.il Its utility stems from its role as a convenient starting material for synthesizing more complex chromium-based catalytic systems. ajou.ac.kriucc.ac.il These systems have demonstrated high activity and selectivity, making them significant in both academic research and industrial applications for producing valuable linear α-olefins (LAOs). iucc.ac.ilresearchgate.netmdpi.com
Chromium-based catalysts derived from this compound are highly effective for the selective oligomerization of ethylene (B1197577), primarily yielding 1-hexene (B165129) through trimerization and 1-octene (B94956) through tetramerization. iucc.ac.ilresearchgate.netmdpi.com These LAOs are important commodity chemicals used as comonomers in the production of polyethylene, such as linear low-density polyethylene (LLDPE). mdpi.commdpi.com The development of these selective catalytic systems represents a significant advancement over traditional methods that produce a non-selective Schulz-Flory distribution of oligomers. nih.gov The selectivity of the catalytic process can be finely tuned by modifying the components of the catalyst system, particularly the auxiliary ligands coordinated to the chromium center. acs.orgtue.nl
The activation of the this compound precatalyst is achieved through the use of a co-catalyst, which plays a crucial role in generating the catalytically active species. acs.org The most common co-catalysts are aluminoxanes, such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), and various alkylaluminum compounds. mdpi.comscielo.brnih.govresearchgate.net
Methylaluminoxane (MAO) and Modified Methylaluminoxane (MMAO): MAO and its derivatives are widely used and highly effective activators for chromium-based ethylene oligomerization catalysts. scielo.brscielo.brresearchgate.net They are typically used in large excess relative to the chromium precursor. nih.gov The combination of a chromium(III) complex, an auxiliary ligand, and MAO generates highly active systems for producing 1-hexene and 1-octene. mdpi.comresearchgate.net For instance, chromium(III) complexes with tridentate pyrazolyl ligands, when activated with MAO, show high turnover frequencies for ethylene oligomerization. scielo.brscielo.br
Alkylaluminum Compounds: While effective, the high cost of MAO has driven research into alternative, MAO-free systems. nih.govacs.orgnih.gov Common trialkylaluminum compounds like triethylaluminum (Et3Al) and triisobutylaluminum (iBu3Al) have been successfully employed as co-catalysts in combination with specific chromium complexes and activators. nih.govnih.gov These systems can achieve activities and selectivities comparable to the original MAO-based systems. nih.gov For example, a cationic (PNP)Cr(III) complex paired with a [B(C6F5)4]⁻ anion exhibits high activity when activated with trialkylaluminum species. nih.gov
The choice of solvent also significantly impacts catalytic performance. Aliphatic hydrocarbons like methylcyclohexane are often preferred for industrial applications due to safety and boiling point considerations, although catalyst solubility can be a challenge. nih.govacs.org
| Precatalyst System | Co-catalyst/Activator | Primary Products | Key Findings |
|---|---|---|---|
| CrCl3(THF)3 / PNP Ligand | MAO or MMAO | 1-Hexene, 1-Octene | Standard, highly active system for selective oligomerization. mdpi.comresearchgate.net |
| [CrCl3(L)] (L=tridentate pyrazolyl ligand) | MAO | α-olefins (C4-C14+) | Catalytic performance is substantially affected by ligand environment. scielo.brscielo.br |
| [(PNP)CrCl2L2]⁺[B(C6F5)4]⁻ | Et3Al, iBu3Al | 1-Octene | Demonstrates a successful MAO-free system with comparable activity to MAO-based catalysts. nih.govnih.gov |
| Cr(III) complexes with dipicolinate, oxalate, etc. | MMAO-12 | Polyethylene oligomers (8-12 mers) | Demonstrates high activity for producing short-chain polyethylene oligomers. nih.govresearchgate.net |
The prevailing mechanism for chromium-catalyzed selective ethylene oligomerization is the metallacycle mechanism. nih.govnih.govcaltech.edu This pathway involves the oxidative coupling of two ethylene molecules at the chromium center to form a metallacyclopentane intermediate. nih.gov Subsequent ethylene insertion leads to a metallacycloheptane, which then undergoes β-hydride elimination to release 1-hexene and regenerate the active catalyst. nih.gov
A key aspect of the catalytic cycle is the oxidation state of the chromium center. While various possibilities have been explored, the Cr(I)/Cr(III) redox cycle is the most widely accepted and supported by experimental and computational studies. nih.govrsc.orgresearchgate.netresearchgate.net
Cr(I)/Cr(III) Redox Cycle: In this cycle, the catalyst initiation is proposed to involve the reduction of the Cr(III) precatalyst to a Cr(I) species by the co-catalyst (e.g., MAO). researchgate.net This Cr(I) intermediate coordinates two ethylene molecules. The rate-determining step is often the oxidative coupling of these two ethylenes to form a Cr(III)-metallacyclopentane. researchgate.net The cycle proceeds through Cr(III) metallacyclic intermediates, eventually regenerating the Cr(I) active species upon product elimination. rsc.orgresearchgate.net DFT studies suggest that this pathway is energetically favorable. researchgate.net
Cr(II) Intermediates: The involvement of Cr(II) species has also been considered. Electron paramagnetic resonance (EPR) studies have shown that Cr(III) precursors can be converted to EPR-silent Cr(II) species by alkylaluminum co-catalysts. nih.gov This led to the proposal of a catalytic cycle involving Cr(II)/Cr(IV) species. However, the Cr(I)/Cr(III) cycle is currently more generally accepted, partly because various synthesized zwitterionic Cr(II) complexes were found to be inactive for ethylene oligomerization, supporting the necessity of the Cr(I)/Cr(III) pathway. researchgate.netnih.gov
Isotopic labeling studies using deuterated ethylene have provided strong evidence for the metallacycle mechanism. Trimerization of a 1:1 mixture of C2D4 and C2H4 yields isotopomers of 1-hexene without any H/D scrambling, which is consistent with the coupling of intact ethylene units within a metallacycle. nih.govcaltech.edu
Auxiliary ligands coordinated to the chromium center are arguably the most critical component for controlling the outcome of the ethylene oligomerization reaction. iucc.ac.ilscielo.brscielo.br The electronic and steric properties of the ligand framework dictate the catalyst's activity, selectivity (trimerization vs. tetramerization), and the purity of the resulting α-olefins. tue.nlscielo.brscielo.br
Diphosphinoamine (PNP)-type ligands have been extensively studied and are central to many highly selective industrial systems. mdpi.comacs.orgnih.gov Subtle modifications to the ligand structure can lead to significant changes in catalytic behavior. tue.nl For example:
Substituents on the Ligand: The nature of the substituents on the phosphorus atoms or the amine backbone of PNP ligands can switch selectivity between 1-hexene and 1-octene. acs.org
Ligand Backbone: Modifications in the backbone length of the ligand can alter its binding mode from bidentate to tridentate, consequently switching the catalytic system from ethylene tetramerization to trimerization. acs.org
Steric and Electronic Effects: In chromium(III) complexes with tridentate pyrazolyl ligands, the presence of phenyl groups on the pyrazolyl rings has a pronounced effect on both activity and selectivity due to the combined steric and electronic influence on the chromium metal center. scielo.brscielo.br
The primary role of the ligand is to stabilize the active chromium species and to create a specific coordination environment that favors the formation and decomposition of the desired metallacyclic intermediates, thereby directing the reaction towards the selective production of linear α-olefins like 1-hexene and 1-octene. scielo.brresearchgate.netscielo.br
| Ligand Type | Typical Selectivity | Reference |
|---|---|---|
| Diphosphinoamine (PNP) | 1-Hexene and/or 1-Octene | mdpi.comacs.orgnih.gov |
| Tridentate Pyrazolyl | α-Olefins (C4-C14+) | scielo.brscielo.br |
| Pyridine-Phosphine | 1-Hexene and 1-Octene | tue.nl |
| Dipicolinate, 2,2′-bipyridine | Short-chain oligomers | nih.govresearchgate.net |
Understanding the precise structure of the active catalytic species and the sequence of events during catalyst activation is crucial for rational catalyst design. However, these species are often transient and present in low concentrations, making their characterization challenging. iucc.ac.il In situ spectroscopic techniques are vital for gaining these mechanistic insights.
Electron Paramagnetic Resonance (EPR) spectroscopy has been a particularly powerful tool for studying these chromium-based systems. EPR studies have provided the first unequivocal experimental evidence for a key intermediate in the widely accepted metallacyclic mechanism: a chromium(I) bis-ethene complex. researchgate.net This observation strongly supports the Cr(I)/Cr(III) catalytic cycle. researchgate.netresearchgate.net
Investigations have also focused on the interaction between the chromium precursor, the ligand, and the co-catalyst. Studies have shown that upon activation with alkylaluminum compounds, the majority of the Cr(III) precursor is reduced to Cr(II) species, though these are not believed to be the primary active species for selective oligomerization. researchgate.netnih.gov The formation of the catalytically active Cr(I) species is a critical step in the activation sequence. researchgate.net
While this compound is predominantly known for its applications in oligomerization and polymerization, it also serves as a precursor for chromium complexes that can facilitate other transformations, such as the homo-oligomerization of α-olefins. For instance, a chromium-PNP complex, generated from a Cr(III) precursor, can be activated by MMAO to convert 1-hexene into C12 dimers and C18 trimers, although with relatively low efficiency compared to ethylene oligomerization. nih.gov This demonstrates the catalyst's ability to perform alkylation-type C-C bond formation with higher olefins, proceeding through similar metallacyclic intermediates. nih.govnih.gov
Role as a Component or Precursor for Catalysts in Ring-Opening Polymerization
This compound is a widely employed starting material for the synthesis of chromium-based catalysts that are highly effective in ring-opening polymerization (ROP) of various cyclic monomers. tcichemicals.com While not typically used as a direct catalyst, its role as a precursor is pivotal in forming more complex and active catalytic systems. The chromium center in these catalysts is electrophilic, enabling the coordination and subsequent ring-opening of cyclic esters (lactones), ethers, and epoxides.
Chromium(III) complexes derived from this compound have demonstrated significant activity in the ROP of monomers like cyclohexene oxide (CHO), rac-lactide (rac-LA), and ε-caprolactone (ε-CL). nih.gov For instance, chromium(III) amino-bis(phenolate) complexes, prepared from chromium precursors, have shown good activity for the ROP of cyclohexene oxide, yielding poly(cyclohexene oxide) without the need for a co-catalyst. nih.gov
The general mechanism for ROP initiated by these chromium catalysts involves the coordination of the monomer to the chromium center, followed by a nucleophilic attack that leads to the cleavage of a bond in the monomer ring and the propagation of the polymer chain. dmaiti.comscielo.br The nature of the ligands surrounding the chromium atom, which are introduced by substituting the original oxolane ligands, plays a crucial role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer. acsgcipr.org
Below is a table summarizing the application of chromium catalysts, often derived from precursors like this compound, in ring-opening polymerization.
| Monomer | Catalyst Type | Co-catalyst/Conditions | Resulting Polymer | Reference |
| Cyclohexene Oxide (CHO) | Chromium(III) amino-bis(phenolate) | None | Poly(cyclohexene oxide) | nih.gov |
| rac-Lactide (rac-LA) | Diamino-bis(phenolate) chromium(III) | - | Polylactide | nih.gov |
| ε-Caprolactone (ε-CL) | Diamino-bis(phenolate) chromium(III) | - | Polycaprolactone | nih.gov |
| Cyclohexene Oxide (CHO) / Phthalic Anhydride (PA) | Diamino-bis(phenolate) chromium(III) | - | Polyester | nih.gov |
Other Synthetic Transformations Mediated by this compound
Beyond polymerization, this compound is a precursor for catalysts involved in a variety of other synthetic transformations.
Electrophilic Substitution Reactions
In the context of this compound, "electrophilic substitution" primarily refers to ligand substitution reactions at the electrophilic chromium(III) center. The oxolane ligands in the complex are relatively weakly coordinated and can be readily displaced by a wide range of other nucleophilic ligands. This reactivity is fundamental to its role as a precursor, allowing for the synthesis of a vast library of chromium coordination compounds with tailored electronic and steric properties. d-nb.info
These substitution reactions are the initial step in the formation of many active catalysts. For example, the reaction of this compound with diphosphinoamine (PNP) ligands leads to the formation of chromium-PNP complexes that are precursors for ethylene oligomerization catalysts. d-nb.info The lability of the THF ligands facilitates the entry of the desired ligands into the chromium coordination sphere.
Precursor for Chromium Nanoparticle Synthesis and Electrodeposition of Chromium Materials
This compound is a valuable precursor for the synthesis of chromium-containing nanomaterials. It can be used in the preparation of chromium(III) oxide nanoparticles (Cr₂O₃ NPs). nih.gov Furthermore, it serves as a starting material for the synthesis of heterometallic alkoxides, such as [Li₂Cr(OᵗBu)₄Cl(THF)₂], which can then be used in solvothermal methods to produce LiCrO₂ and Li₂CrO₄ nanoparticles. acsgcipr.org The molecular nature of the precursor allows for precise stoichiometric control at the atomic level, which is a significant advantage over traditional solid-state synthesis methods. acsgcipr.org
In the field of electrodeposition, while direct use of this compound is not common, it is a key starting material for synthesizing chromium(III) complexes that are used in electroplating baths. For effective electrodeposition of chromium, stable chromium(III) complexes are often required to prevent the formation of detrimental chromium hydroxides at the cathode. This compound provides a convenient source of chromium(III) for the in-situ or ex-situ formation of these complexes with various ligands, such as amino acids.
Exploration in C-H Activation Catalysis
The field of C-H activation catalysis has seen the emergence of chromium-based catalysts for the functionalization of otherwise inert C-H bonds. This compound is often used as a precursor to generate the active chromium catalyst. nih.govnih.gov For instance, Cr(III) salts, including those derived from CrCl₃(THF)₃, in combination with reagents like AlMe₃, have been shown to catalyze the regioselective ortho-functionalization of aromatic secondary amides. nih.gov
In these catalytic cycles, the oxolane ligands are typically displaced during the formation of the active catalytic species. The chromium center, after activation, can then participate in the cleavage of a C-H bond, often directed by a functional group on the substrate. This leads to the formation of a chromium-carbon bond, which can then undergo further reaction to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The lability of the THF ligands in the precursor is crucial for allowing the substrate and other necessary ligands to coordinate to the chromium center and initiate the catalytic process. nih.gov
The table below provides an overview of the role of this compound as a precursor in various synthetic transformations.
| Transformation | Role of this compound | Resulting Species/Product | Reference |
| Ligand Substitution | Starting material | Various chromium(III) coordination complexes | d-nb.info |
| Nanoparticle Synthesis | Precursor | Chromium(III) oxide nanoparticles, LiCrO₂, Li₂CrO₄ nanoparticles | nih.govacsgcipr.org |
| C-H Activation | Precursor for active catalyst | Functionalized aromatic compounds | nih.gov |
Vi. Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structures and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and bonding in molecules. Such studies provide detailed information about molecular orbital energies, electron density distribution, and the nature of chemical bonds.
For CrCl₃(THF)₃, a key structural insight comes from experimental work that can inform computational models. X-ray diffraction studies have shown that the analogous vanadium complex, VCl₃(THF)₃, possesses a meridional (mer) octahedral geometry. Given that CrCl₃(THF)₃ is often isomorphous with its vanadium counterpart, it is inferred to also adopt a mer-octahedral structure. In this arrangement, the three chloride ligands and the three oxolane (THF) ligands are positioned in a way that two of each are trans to one another, while one of each is cis.
A typical DFT study on CrCl₃(THF)₃ would begin by optimizing this mer-octahedral geometry. The calculations would yield key structural parameters, such as bond lengths and angles, for comparison with experimental data if available.
Key areas of investigation in DFT studies include:
Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between these orbitals provides insights into the compound's chemical reactivity and electronic transitions.
Electron Density and Charge Distribution: DFT calculations can map the electron density, revealing how charge is distributed across the chromium center and the chloride and oxolane ligands. This helps in understanding the polarity of the bonds and the electrophilic/nucleophilic character of different atomic sites.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the chromium-ligand bonds, determining their covalent and ionic character.
While specific DFT studies detailing the electronic structure of CrCl₃(THF)₃ are limited, research on related chromium(III) compounds and other 2D chromium trihalides provides a framework for how such analyses would be conducted. aps.orgqub.ac.uk For instance, studies on monolayer CrCl₃ have used DFT to investigate its electronic band structure and density of states, which are solid-state analogues to the molecular orbitals in a discrete complex like CrCl₃(THF)₃. aps.orgqub.ac.uk
Computational Modeling of Reaction Mechanisms and Transition States in Catalysis
CrCl₃(THF)₃ is frequently used as a precursor or catalyst in various organic reactions, most notably in ethylene (B1197577) tetramerization. nih.gov Computational modeling is an invaluable tool for elucidating the complex mechanisms of such catalytic cycles. These studies can map out the entire potential energy surface of a reaction, identifying intermediates, transition states, and determining the activation energies for each step.
A computational investigation into a reaction catalyzed by a CrCl₃(THF)₃-derived species would typically involve the following steps:
Reactant and Product Optimization: The geometries of the starting materials (e.g., catalyst, ethylene) and final products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the proposed mechanism. The transition state represents the highest energy point along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to ensure that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
These calculations provide quantitative data, such as activation barriers, which can explain the observed reaction rates and selectivities. While detailed mechanistic studies starting from CrCl₃(THF)₃ are often complex due to the involvement of co-catalysts and the dynamic nature of the active species, the general principles of computational catalysis provide a robust framework for such investigations. acs.orgtudelft.nlsmu.edu
Elucidation of Ligand Binding Energies and Conformational Preferences
Computational methods can be used to determine the strength of the interaction between the central metal ion and its ligands, as well as to explore the different spatial arrangements (conformations) the complex can adopt.
Ligand Binding Energy: The binding energy of the oxolane ligands to the CrCl₃ core can be calculated by comparing the total energy of the optimized CrCl₃(THF)₃ complex with the sum of the energies of the uncoordinated CrCl₃ fragment and three separate THF molecules. This provides a measure of the stability of the complex and the strength of the chromium-oxygen bonds. Such calculations can help explain why THF can be displaced by other ligands in substitution reactions.
Spectroscopic Property Predictions and Validation via Computational Methods
Computational chemistry can predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.
Commonly predicted properties include:
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. This allows for the prediction of the UV-Visible absorption spectrum, helping to assign observed absorption bands to specific electronic transitions within the molecule, such as d-d transitions on the chromium center or charge-transfer bands.
NMR Chemical Shifts: While more computationally intensive, it is possible to predict NMR chemical shifts (e.g., ¹H, ¹³C). This can be particularly useful for complex molecules where spectral interpretation is challenging.
By comparing computationally predicted spectra with experimental data, researchers can validate the accuracy of their theoretical models and gain greater confidence in the computed electronic structure and geometry. rsc.orgjchemlett.com
Vii. Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Advanced Catalyst Systems for Enhanced Performance
Oxolane;trichlorochromium is a crucial precursor for synthesizing sophisticated chromium-based catalysts, particularly for ethylene (B1197577) oligomerization, which produces valuable linear alpha-olefins like 1-hexene (B165129) and 1-octene (B94956). mdpi.comacs.org The rational design of ligands that coordinate to the chromium center is the principal strategy for enhancing catalytic performance, including activity, selectivity, and stability.
Research has demonstrated that modifying the steric and electronic properties of ligands directly influences the catalytic outcome. For instance, in systems using iminophosphine ligands, decreasing the steric hindrance of the N-aryl group can shift selectivity from 1-hexene toward 1-octene. acs.org Similarly, chromium complexes with tridentate SNS ligands have been effective for the selective trimerization of ethylene to 1-hexene. researchgate.net
A significant goal in this field is to develop catalyst systems that operate efficiently without the need for large excesses of expensive cocatalysts, such as methylaluminoxane (B55162) (MAO). researchgate.net One successful approach involves the synthesis of cationic chromium(III) complexes. For example, the reaction of CrCl₃(THF)₃ with specific silver salts can yield cationic chromium precursors that, when combined with PNP (diphosphinoamine) ligands and activated with common trialkylaluminum reagents, show activity and selectivity comparable to the traditional MAO-based systems. researchgate.net The development of stable, well-defined organometallic chromium(III) tris(aryl) complexes also represents a step toward single-component precatalysts, which can provide deeper insights into the active catalytic species. nih.gov
Table 1: Performance of Various Catalyst Systems Derived from this compound for Ethylene Oligomerization
| Ligand Type | Cocatalyst/Activator | Primary Product(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| Iminophosphine | MMAO | 1-Hexene, 1-Octene | Decreasing N-aryl steric hindrance increases 1-octene selectivity (up to 10.3%). | acs.org |
| PNP (diphosphinoamine) | Et₃Al or iBu₃Al | 1-Octene | MAO-free system with activity comparable to the commercial Sasol process. | researchgate.net |
| SNS (tridentate) | MAO | 1-Hexene | High productivity (up to 174,200 g 1-C6/g Cr·h) with 99.8% selectivity for 1-hexene. | researchgate.net |
| Triazacyclohexane | Trialkylaluminium | 1-Hexene | Active system formed with fewer than 10 equivalents of activator. | researchgate.net |
Development of Sustainable and Economically Viable Synthetic Methods for this compound
The synthesis of this compound itself is a critical area for improvement to enhance its economic viability and sustainability. The traditional method requires anhydrous chromium(III) chloride, the preparation of which is often hazardous and costly, involving high temperatures and toxic reagents like carbon tetrachloride, which can produce phosgene (B1210022) gas. mdpi.com
More recent and facile methods focus on the dehydration of hydrated chromium(III) chloride (CrCl₃·6H₂O) using trimethylsilyl (B98337) chloride (Me₃SiCl) in tetrahydrofuran (B95107) (THF). mdpi.comnih.gov However, a persistent challenge has been the purity and consistency of the final product. Research has revealed that many commercial sources of CrCl₃(THF)₃ are impure and may actually be the hydrated species, trans-[CrCl₃(H₂O)(THF)₂], which can lead to inconsistent results and lower activity in catalytic applications. mdpi.comresearchgate.net
To overcome these issues, a significant advancement has been the development of a well-defined, crystalline alternative, the dinuclear complex [CrCl₂(μ-Cl)(THF)₂]₂. mdpi.comnih.gov This compound can be reliably synthesized and crystallized, ensuring high purity and consistent reactivity. Catalysts prepared from this well-defined precursor have shown reliably higher activity in ethylene tetramerization compared to those prepared from impure CrCl₃(THF)₃. mdpi.com This focus on producing a pure, well-characterized starting material represents a key step towards more sustainable and economically sound chemical processes.
Table 2: Comparison of Synthetic Methods for Chromium(III)-THF Complexes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Traditional Soxhlet Extraction | Anhydrous CrCl₃ | THF, Zn dust | Established method. | Preparation of anhydrous CrCl₃ is hazardous and expensive. | mdpi.com |
| Dehydration of Hydrate | CrCl₃·6H₂O | Me₃SiCl, THF | More facile and avoids hazardous synthesis of anhydrous CrCl₃. | Product is often impure, non-crystalline, and may be hydrated ([CrCl₃(H₂O)(THF)₂]). | mdpi.comresearchgate.netnih.gov |
| Synthesis of Dimeric Complex | CrCl₃·6H₂O | Me₃SiCl, THF, CH₂Cl₂ | Yields a well-defined, crystalline product ([CrCl₂(μ-Cl)(THF)₂]₂) with high purity and consistent reactivity. | Requires specific crystallization step. | mdpi.comnih.gov |
Integration in Multifunctional Materials and Hybrid Systems
The integration of this compound and its derivatives into larger material architectures is an emerging field with potential applications in heterogeneous catalysis, sensing, and advanced materials. By immobilizing chromium complexes on solid supports or incorporating them into polymer matrices, researchers can create hybrid systems that combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
One notable example is the synthesis of a chromium(III)-salophen complex from CrCl₃(THF)₃, which was subsequently grafted onto an amino-functionalized SBA-15 silica (B1680970) support. frontiersin.org This hybrid material proved to be an effective co-catalyst for the chemical fixation of carbon dioxide onto styrene (B11656) oxide to produce styrene carbonate, a valuable chemical intermediate. frontiersin.org The immobilization of the active chromium species on a solid support facilitates its reuse and contributes to greener chemical processes.
Another area of development is the design of chromium-based polymers and composites for applications such as electrocatalysis. Studies on chromium-based polymers combined with oxidized carbon nanotubes have shown promise for the selective electrocatalytic production of hydrogen peroxide. mdpi.com Furthermore, CrCl₃(THF)₃ serves as a precursor for synthesizing other chromium complexes that can be encapsulated within systems like liposomes. acs.orgcore.ac.uk This approach is being explored for applications such as the controlled, light-triggered release of nitric oxide for therapeutic purposes, creating a sophisticated multifunctional hybrid system. acs.org
Exploration of Novel Reactivity and Unconventional Transformations Catalyzed by Chromium(III) Complexes
Beyond its well-established role in olefin oligomerization and polymerization, this compound is a gateway to exploring novel reactivity and unconventional chemical transformations. As a versatile source of chromium(III), it enables the synthesis of a wide array of organochromium reagents and catalytic species. chemistry-chemists.com
One innovative application is in radical/polar crossover reactions. For instance, the combination of a cobalt catalyst with CrCl₃(THF)₃ has been shown to facilitate the branch-selective addition of unactivated olefins to aldehydes. scispace.com This transformation proceeds through the formation of a putative alkyl chromium intermediate, showcasing a novel method for carbon-carbon bond formation. scispace.com
The field of photoredox catalysis has also begun to leverage the unique properties of chromium(III) complexes. uga.edu Visible-light-mediated chromium(III) photocatalysis has been successfully employed to achieve various cycloaddition reactions, including (4+2), (2+1), and (3+2) cycloadditions. uga.edu This research opens up new synthetic pathways that are driven by light, offering a sustainable alternative to traditional thermal methods. The ability to fine-tune the photophysical and electrochemical properties of these chromium complexes through ligand design is a key area of ongoing research. These emerging applications highlight the vast, untapped potential of chromium(III) catalysis in modern organic synthesis.
Q & A
Q. What established methods are used to synthesize and characterize oxolane;trichlorochromium?
- Methodological Answer : this compound (CrCl₃·3THF) is synthesized by reacting chromium(III) chloride with tetrahydrofuran (THF) under inert conditions. Characterization involves:
- X-ray crystallography (using programs like SHELX for structure refinement) to determine molecular geometry and coordination environment .
- Spectroscopic techniques : IR spectroscopy to confirm THF ligand coordination via C-O stretching bands (~1060 cm⁻¹) and NMR to monitor purity and solvent interactions .
- Thermal analysis (e.g., TGA/DSC) to assess decomposition temperatures (~143°C, observed as a dec. point) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Store under argon to prevent oxidation or moisture absorption, which can destabilize the complex .
- Monitor for peroxide formation in THF residues using test strips; crystalline peroxides indicate extreme hazard .
- Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential eye irritation and respiratory risks .
Q. Which spectroscopic techniques effectively determine the structure of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) with SHELX refinement resolves the octahedral geometry of the Cr³⁺ center coordinated to three THF ligands and three chloride ions .
- UV-Vis spectroscopy identifies d-d transition bands (~600 nm) to confirm oxidation state and ligand field effects .
- Elemental analysis validates stoichiometry (e.g., C: 31.3%, H: 5.2%, Cl: 27.7%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for oxolane-containing mixtures?
- Methodological Answer : Discrepancies in properties like refractive indices or densities (e.g., in PEG-oxolane mixtures) are addressed by:
- Applying multiple mixing rules (Lorentz-Lorenz, Gladstone-Dale) to cross-validate experimental vs. theoretical values .
- Conducting error analysis (e.g., reduced free volume deviations) to identify outliers caused by intermolecular interactions .
- Comparing datasets across studies (e.g., Krishnaiah et al. 1996 vs. Ottani et al. 2022) to isolate solvent-specific effects .
Q. What computational methods model molecular interactions in this compound systems?
- Methodological Answer :
- Density Functional Theory (DFT) calculates bond lengths and angles, validated against XRD data .
- Molecular dynamics simulations predict solvent effects (e.g., THF polarity) on complex stability .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts) in crystal structures .
Q. How should experiments be designed to study solvent effects on this compound stability?
- Methodological Answer :
- Use binary mixtures (e.g., PEG-200 + oxolane) to systematically vary solvent polarity and measure properties (refractive index, viscosity) at controlled temperatures (303.15 K) .
- Employ accelerated aging studies under varying humidity and oxygen levels to track decomposition kinetics via TGA .
- Apply multivariate analysis to decouple solvent-solute vs. solute-solute interactions .
Q. How can intermolecular interactions in this compound systems be quantitatively analyzed?
- Methodological Answer :
- Refractometry and densitometry compute molecular radii using Lorentz-Lorenz relations, revealing additive behavior with mole fractions in binary mixtures .
- FTIR peak deconvolution quantifies hydrogen bonding between THF ligands and protic solvents .
- Excess property calculations (e.g., Δn, Δη) identify non-ideal mixing behavior due to dipole-dipole interactions .
Literature Review and Data Management
Q. What strategies ensure comprehensive literature reviews for this compound?
- Methodological Answer :
- Use systematic search protocols (e.g., EPA’s TSCA framework) with keywords: "CrCl₃·THF," "trichlorochromium coordination chemistry," and CAS No. 10170-68-0 .
- Filter non-peer-reviewed sources and prioritize journals like Journal of Chemical & Engineering Data for thermodynamic datasets .
- Leverage Cochrane Review principles to mitigate bias by including multi-language studies and validating via statistical meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
